Letrozole Mono-Amide

Description

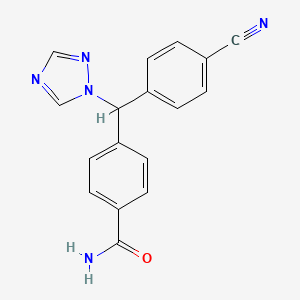

Structure

3D Structure

Properties

Molecular Formula |

C17H13N5O |

|---|---|

Molecular Weight |

303.32 g/mol |

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C17H13N5O/c18-9-12-1-3-13(4-2-12)16(22-11-20-10-21-22)14-5-7-15(8-6-14)17(19)23/h1-8,10-11,16H,(H2,19,23) |

InChI Key |

OIQBVKOHSVCFPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C(=O)N)N3C=NC=N3 |

Origin of Product |

United States |

Chemical Synthesis and Formation Mechanisms of Letrozole Mono Amide

Synthetic Methodologies for Letrozole (B1683767) Mono-Amide

The deliberate synthesis of Letrozole Mono-Amide in a laboratory setting is essential for its use as a reference standard in stability and degradation studies. This allows for accurate identification and quantification of the impurity in Letrozole samples.

The primary method for synthesizing this compound is through the controlled partial hydrolysis of the nitrile groups of Letrozole. cu.edu.egresearchgate.netresearchgate.net This process involves carefully managing reaction conditions to favor the conversion of only one of the two nitrile functionalities into a carboxamide group.

Researchers have successfully synthesized the amide derivative by subjecting Letrozole to hydrolytic conditions. cu.edu.egresearchgate.netresearchgate.netresearchgate.net The structure of the resulting this compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS). cu.edu.egresearchgate.net In IR spectroscopy, the disappearance of a characteristic nitrile peak and the appearance of peaks corresponding to the carbonyl group of the amide and primary amino groups confirm the partial hydrolysis. researchgate.net Mass spectrometry further verifies the structure by showing the correct molecular ion peak for the mono-amide. cu.edu.egresearchgate.net

One synthetic approach involves the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole. arkat-usa.org This is followed by a dehydration step to yield Letrozole. arkat-usa.org By manipulating this synthetic route, it is conceivable to isolate the intermediate amide. Another described synthesis involves the reaction of 4-((4-cyanophenyl)(hydroxy)methyl)benzamide with 1H-1,2,4-triazole. researchgate.net

The synthesis of research-grade this compound requires optimization to ensure high purity and yield. This involves fine-tuning reaction parameters such as reagent concentrations, temperature, and reaction time to control the extent of hydrolysis. The goal is to maximize the formation of the mono-amide while minimizing the production of the di-acid (Letrozole Diacid) and the amount of unreacted Letrozole. researchgate.netnih.gov The purification of the synthesized mono-amide, often achieved through techniques like column chromatography, is a critical step in obtaining a high-purity reference standard. arkat-usa.orgresearchgate.net

| Parameter | Condition | Outcome | Reference |

| Reactants | Letrozole, Acid/Base | Partial hydrolysis to this compound | cu.edu.eg |

| Purification | Crystallization, Column Chromatography | Isolation of pure this compound | cu.edu.egarkat-usa.org |

| Identification | IR, Mass Spectrometry | Confirmation of chemical structure | cu.edu.egresearchgate.net |

Controlled Laboratory Synthesis via Partial Hydrolysis of Letrozole Nitrile Groups

Degradation Pathways of Letrozole Leading to Mono-Amide Formation

Letrozole is susceptible to degradation under certain environmental conditions, with hydrolysis being a key pathway. This degradation can lead to the formation of this compound as a primary degradation product.

Forced degradation studies have demonstrated that Letrozole is particularly labile under alkaline conditions. cu.edu.egnih.govresearchgate.net When subjected to basic solutions, such as sodium hydroxide (B78521) (NaOH), Letrozole undergoes hydrolysis of its nitrile groups. cu.edu.egnih.gov This process is time and concentration-dependent, with increased molarity of the base and higher temperatures accelerating the degradation. cu.edu.egresearchgate.net The partial hydrolysis under these conditions leads to the formation of the this compound. cu.edu.egresearchgate.netnih.gov Studies have shown that Letrozole is more sensitive to alkaline conditions compared to acidic, oxidative, thermal, or photolytic stress. nih.govresearchgate.net

The hydrolytic degradation of Letrozole is a sequential process. Letrozole first hydrolyzes to form this compound (also referred to as DBA). nih.gov This mono-amide is an intermediate which, under continued hydrolytic stress (particularly at higher pH values), can undergo further hydrolysis of the remaining nitrile group to form the corresponding dicarboxylic acid, Letrozole Diacid (also referred to as DBO). researchgate.netnih.gov Chromatographic analysis of degradation samples often reveals the presence of both the mono-amide and the di-acid, confirming the role of the mono-amide as an intermediate in the complete hydrolysis of Letrozole. cu.edu.egresearchgate.netnih.gov Some studies have also noted the appearance of other unidentified intermediate products at lower molarities of NaOH, suggesting a complex degradation pathway. cu.edu.egresearchgate.net

| Degradation Condition | Intermediate Product | Final Hydrolytic Product | Reference |

| Mild Alkaline/Acidic Hydrolysis | This compound | - | cu.edu.egnih.gov |

| Strong Alkaline Hydrolysis | This compound | Letrozole Diacid | researchgate.netnih.gov |

The rate of Letrozole degradation to its mono-amide is significantly influenced by environmental stressors, primarily pH and temperature.

pH: Letrozole shows marked instability at extreme pH values. nih.gov While it is relatively stable at neutral pH (around 5-9), its degradation accelerates in highly acidic and, most notably, in highly alkaline environments. nih.gov The formation of the mono-amide has been observed under both acidic and alkaline conditions, though it is more pronounced in the latter. cu.edu.egnih.gov

Temperature: Elevated temperatures act as a catalyst for the degradation process. cu.edu.egresearchgate.net Studies involving heating Letrozole in alkaline solutions show a significant increase in the rate of degradation and the formation of hydrolysis products, including the mono-amide. cu.edu.egresearchgate.net However, under dry heat (thermal degradation) and photolytic conditions, Letrozole has been found to be relatively stable, with no significant formation of degradation products observed. cu.edu.eg

| Stress Condition | Observation | Reference |

| Alkaline (NaOH) | Significant degradation, formation of mono-amide and di-acid. Rate increases with molarity and temperature. | cu.edu.egresearchgate.netnih.gov |

| Acidic (HCl) | More stable than in alkaline, but degradation to mono-amide occurs at high molarities. | cu.edu.egresearchgate.net |

| Oxidative (H₂O₂) | Some degradation, but mono-amide is not the primary product. | nih.govtijer.org |

| Thermal (Dry Heat) | Stable, no significant degradation. | cu.edu.egtijer.org |

| Photolytic | Stable, no additional peaks observed. | cu.edu.egnih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Letrozole Mono Amide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of compounds. For Letrozole (B1683767) Mono-Amide, techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide critical information about its functional groups, molecular weight, and atomic connectivity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of Letrozole Mono-Amide, a key transformation from the parent drug, Letrozole, is the hydrolysis of one of the two nitrile (-C≡N) groups into a primary amide (-CONH2) group. cu.edu.eg

This chemical change is clearly reflected in the IR spectrum. The characteristic sharp absorption peak of the nitrile group, typically observed around 2200-2230 cm⁻¹, disappears or significantly diminishes. cu.edu.egresearchgate.net Concurrently, new absorption bands indicative of the amide functional group appear. These include a strong carbonyl (C=O) stretching vibration, which for an amide, is observed in the region of 1630-1680 cm⁻¹. Specifically, for the amide degradation product of letrozole, this peak has been reported at 1662.64 cm⁻¹. cu.edu.eg Additionally, the presence of the primary amide is confirmed by the appearance of N-H stretching vibrations, typically seen as two bands in the range of 3100-3500 cm⁻¹. For the letrozole amide degradant, these peaks have been observed in the 3305.99-3429.43 cm⁻¹ range. cu.edu.eg

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| Amide C=O Stretch | 1662.64 | cu.edu.eg |

| Amide N-H Stretch | 3305.99-3429.43 | cu.edu.eg |

| Disappearance of Nitrile C≡N Stretch | ~2200 | cu.edu.eg |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, the expected molecular weight is 303.33 g/mol , corresponding to the molecular formula C₁₇H₁₃N₅O. pharmaffiliates.com

In mass spectra of the amide degradation product of letrozole, the molecular ion peak (M+) is observed at m/z 321.1, which confirms the partial hydrolysis of one nitrile group to an amide. cu.edu.egresearchgate.net The fragmentation pattern can further corroborate the structure, showing characteristic losses of fragments related to the triazole ring and the benzonitrile (B105546) moieties. Analysis of these fragments helps to pinpoint the location of the amide group within the molecule.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₃N₅O | pharmaffiliates.com |

| Molecular Weight | 303.33 | pharmaffiliates.com |

| Molecular Ion Peak (M+) | 321.1 | cu.edu.egresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. While specific NMR data for this compound is not extensively detailed in the provided search results, the expected changes in the spectra compared to Letrozole can be inferred.

The formation of the amide group would introduce new signals in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the two protons of the primary amide (-NH₂) would appear as a broad singlet, typically in the range of 5-8 ppm. The chemical shifts of the aromatic protons on the benzonitrile ring bearing the new amide group would also be affected due to the change in the electronic nature of the substituent.

In the ¹³C NMR spectrum, the most significant change would be the appearance of a new signal for the carbonyl carbon of the amide group, typically in the downfield region of 160-180 ppm. The carbon of the original nitrile group would disappear from its characteristic region around 110-125 ppm.

Chromatographic Methodologies for Identification, Purity, and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating, identifying, and quantifying pharmaceutical compounds and their impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the analysis of Letrozole and its degradation products, including this compound. Several studies have focused on developing and validating such methods. researchgate.nettijer.orgptfarm.pl

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). cu.edu.egresearchgate.nettijer.orgnih.gov Detection is typically performed using a UV detector at a wavelength where both Letrozole and its degradants exhibit significant absorbance, often around 230 nm or 240 nm. cu.edu.egignited.in

Method validation is performed according to ICH guidelines and includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). tijer.orgignited.inresearchgate.net For instance, one validated method demonstrated linearity over a concentration range of 0.01-80 μg/mL for letrozole in the presence of its degradation products. cu.edu.egresearchgate.net

Table 3: Example of HPLC Method Parameters for Letrozole and Degradants

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | cu.edu.egresearchgate.nettijer.org |

| Mobile Phase | Gradient elution with 0.01M KH₂PO₄ and methanol | cu.edu.eg |

| Flow Rate | 1.0 mL/min | cu.edu.egresearchgate.nettijer.org |

| Detection | UV at 230 nm | cu.edu.eg |

| Retention Time (Letrozole) | 16.67 min | cu.edu.egresearchgate.net |

| Retention Time (Amide Degradant) | 7.2 min | cu.edu.egresearchgate.net |

Development of Stability-Indicating Methods for Letrozole and its Degradants

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods for Letrozole is critical for assessing its stability under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. cu.edu.egignited.in

Forced degradation studies are conducted to generate the potential degradation products, including this compound, which is a known hydrolytic product. cu.edu.egnih.govcnr.it The developed HPLC method must be able to effectively separate the peak of Letrozole from the peaks of all its degradants. cu.edu.eg Gradient elution is often employed to achieve adequate resolution between the parent drug and its more polar degradation products. cu.edu.egresearchgate.net The specificity of the method is demonstrated by the absence of interference from degradation products at the retention time of Letrozole. cu.edu.eg

These stability-indicating methods are essential for quality control during drug manufacturing and for determining the shelf-life of the drug product. cu.edu.egignited.in

Mechanistic Studies on Letrozole Mono Amide’s Biological Interactions Preclinical Focus

Computational Chemistry and Molecular Docking Analysis of Aromatase Enzyme Binding

Computational studies have been instrumental in elucidating the potential for Letrozole (B1683767) Mono-Amide to interact with the active site of the aromatase enzyme. Letrozole itself, a non-steroidal competitive inhibitor, functions by binding to the heme group of the cytochrome P450 subunit of aromatase, blocking the enzyme's ability to convert androgens to estrogens. nih.govdrugbank.comfrontiersin.org

A key molecular docking study investigated the binding of letrozole and its primary degradation products, including the mono-amide derivative, to the crystal structure of human aromatase (PDB ID: 5JKV). cnr.itnih.gov In these simulations, the parent compound, letrozole, was observed to anchor within the main binding site of the enzyme with a binding energy of -7.9 kcal/mol, indicating a strong affinity. nih.gov

When Letrozole Mono-Amide (referred to in one study as DBA for the dicarboxyamide product) was docked into the same active site, it also demonstrated the ability to be accommodated. cnr.itnih.gov The simulations confirmed that this degradation product could interact with key amino acid residues within the active site, similar to the physiological ligand androstenedione. nih.gov The binding was characterized by hydrogen bonds and hydrophobic interactions with several key residues. cnr.it Specifically, the amide group of the degradant, like the cyano groups of the parent letrozole, is predicted to form crucial interactions within the binding pocket. cnr.itnih.gov These computational findings suggest that this compound retains the structural features necessary to bind to the aromatase enzyme. cnr.itnih.gov

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Letrozole (Parent) | -7.9 nih.gov | Interacts with key amino acid residues in the active site, including those involved in binding the physiological ligand. nih.gov Forms hydrophobic interactions and hydrogen bonds. cnr.it |

| This compound | -8.3 cnr.it |

In Vitro Evaluation of Aromatase Inhibition Potential

While computational models predict a strong binding affinity of this compound for the aromatase enzyme, comprehensive in vitro studies to quantify its specific inhibitory potential are not extensively detailed in the reviewed literature. The primary research confirming its binding through molecular docking suggests that it possesses residual biological activity, but does not provide an experimental IC50 value (the concentration required to inhibit 50% of the enzyme's activity). cnr.itnih.govresearchgate.net

For context, the parent drug, letrozole, is a highly potent aromatase inhibitor. nih.gov Its reported IC50 values from various in vitro assays demonstrate this high potency:

Impurity Profiling and Quality Control Implications of Letrozole Mono Amide

Identification and Quantification Strategies for Letrozole (B1683767) Mono-Amide in Letrozole Formulations

The accurate identification and quantification of Letrozole Mono-Amide are crucial for maintaining the quality of letrozole formulations. This impurity can arise during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product. cu.edu.egnih.gov Various analytical techniques are employed to detect and measure the levels of this compound, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most prominent methods. cu.edu.egrjpbcs.comjddt.in

Forced degradation studies are instrumental in understanding the potential degradation pathways of letrozole and identifying impurities like this compound. cu.edu.egresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. cu.edu.egnih.gov Research has shown that letrozole is susceptible to degradation under alkaline and acidic conditions, leading to the formation of the amide and acid hydrolytic products. cu.edu.eg

Several validated stability-indicating HPLC and UPLC methods have been developed for the determination of letrozole in the presence of its degradation products, including this compound. cu.edu.egrjpbcs.comnih.gov These methods are designed to be specific, accurate, precise, and robust, ensuring reliable quantification of the impurity. nih.gov The choice of the chromatographic column, mobile phase composition, flow rate, and detector wavelength are optimized to achieve adequate separation and sensitivity. cu.edu.egresearchgate.net

Table 1: Analytical Methods for Identification and Quantification of this compound

| Analytical Technique | Column | Mobile Phase | Detection | Key Findings |

| RP-HPLC | Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm) | Gradient elution with 0.01M KH2PO4 and methanol | UV at 230nm | Successfully separated letrozole from its amide and acid degradation products. cu.edu.eg |

| RP-HPLC | Lichrocart/Lichrosphere 100 C-18 (250 mm×4.6 mm i.d., 5 μm particle size) | Methanol and 10 mM TBAHS (80:20, v/v) | UV-VIS | A stability-indicating method validated as per ICH guidelines. nih.gov |

| UPLC-MS/MS | Acquity UPLC BEH C18 (50 mm×2.1 mm, 1.7 µm) | Methanol-0.1% formic acid in water (85:15, v/v) | Mass Spectrometry (MRM) | A rapid and sensitive method for the determination of letrozole in human plasma. nih.gov |

| UPLC | Zodiac SIL 120-C18H (125*4.6mm, 5.0µm) | Gradient mode with Milli-Q water and Acetonitrile (B52724) | UV at 230nm | Developed for the quantitation of letrozole and its related substances in tablets. rjpbcs.com |

Utilization of this compound as a Pharmaceutical Reference Standard

Pharmaceutical reference standards are highly purified compounds used as a benchmark for the quality control of drug substances and products. This compound, as a known impurity of letrozole, serves as a critical reference standard in analytical testing. pharmaffiliates.comcleanchemlab.comchemicea.com

The availability of a well-characterized this compound reference standard is essential for several reasons:

Identification: It allows for the unambiguous identification of the impurity peak in chromatograms of letrozole samples.

Quantification: It is used to prepare calibration curves to accurately quantify the amount of the impurity present in the drug substance or formulation.

Method Validation: It is crucial for validating analytical methods, demonstrating the method's specificity, linearity, accuracy, and precision for the impurity. cleanchemlab.com

Several suppliers provide this compound as a reference standard, complete with a certificate of analysis detailing its identity and purity. pharmaffiliates.comcleanchemlab.comchemicea.compharmaffiliates.com This ensures that pharmaceutical manufacturers have access to reliable materials for their quality control processes.

Compliance with Regulatory Guidelines for Impurity Characterization and Control

The control of impurities in pharmaceutical products is strictly regulated by international guidelines to ensure patient safety. jpionline.org The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products. ontosight.aislideshare.netgmp-compliance.org

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances. gmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgslideshare.net Any impurity present above the identification threshold needs to be structurally characterized. jpionline.org

For drug products, the ICH Q3B(R2) guideline outlines the requirements for controlling degradation products. europa.eueuropa.eu This includes degradation products that may form during the manufacturing process or upon storage of the drug product. europa.eu Pharmaceutical manufacturers are required to perform stability studies to identify and quantify degradation products like this compound. nih.gov

The United States Pharmacopeia (USP) also sets limits for impurities in pharmaceutical substances. ontosight.ai Adherence to these regulatory guidelines is mandatory for obtaining and maintaining marketing authorization for pharmaceutical products. ontosight.ai This involves developing and validating analytical methods to monitor and control impurities like this compound within the specified limits. rjpbcs.com

Future Research Trajectories for Letrozole Mono Amide Chemistry

In-depth Exploration of Undiscovered or Minor Degradation Products of Letrozole (B1683767)

Letrozole's degradation has been primarily documented under forced conditions, such as extreme pH and oxidative stress. nih.govcnr.it These studies have successfully identified major degradation products resulting from the hydrolysis of its two nitrile groups and oxidation of the triazole ring. nih.govindexcopernicus.com Under acidic and alkaline conditions, the nitrile moieties are susceptible to hydrolysis, leading to the formation of an amide and a carboxylic acid derivative. cu.edu.egresearchgate.net Specifically, partial hydrolysis can yield a mono-amide intermediate, while more complete hydrolysis results in the dicarboxyamide (DBA) and dicarboxylic acid (DBO) forms. nih.govcnr.itcu.edu.eg Oxidative stress, on the other hand, has been shown to produce the N-oxide derivative (LNO) on the triazole ring. nih.govcnr.it

Despite the characterization of these primary degradants, research indicates the presence of additional, unidentified products. Studies involving alkaline degradation have noted the appearance of intermediate peaks in chromatograms that could not be conclusively identified. cu.edu.egresearchgate.net These minor or transient species are formed during the degradation process and represent a significant gap in the current understanding of letrozole's stability.

Future research should systematically pursue the identification and characterization of these unknown substances. This involves:

Comprehensive Stress Testing: Expanding the forced degradation studies to include a wider array of conditions (e.g., different temperatures, catalysts, ionic strengths, and exposure to various light wavelengths) to promote the formation of novel or minor degradants.

Isolation of Intermediates: Developing and optimizing chromatographic methods to isolate these minor peaks observed in previous studies. cu.edu.egresearchgate.net Techniques like preparative HPLC could be employed to collect sufficient quantities of each unknown compound for structural analysis.

Structural Elucidation: Utilizing advanced spectroscopic techniques, such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, 2D-NMR), to definitively determine the chemical structures of the isolated minor and intermediate products.

A deeper investigation into these pathways is essential for a complete impurity profile of letrozole.

Table 1: Known and Potential Degradation Products of Letrozole

| Degradation Product Category | Compound Name | Formation Condition | Status |

|---|---|---|---|

| Major Hydrolytic Products | Letrozole Mono-Amide | Partial acid/alkali hydrolysis | Identified Intermediate cu.edu.eg |

| Letrozole Dicarboxyamide (DBA) | Alkaline hydrolysis | Characterized nih.govcnr.it | |

| Letrozole Dicarboxylic Acid (DBO) | Acid hydrolysis | Characterized nih.govcnr.it | |

| Major Oxidative Product | Letrozole N-Oxide (LNO) | Oxidative stress (H₂O₂) | Characterized nih.govcnr.it |

| Potential Minor Products | Unidentified Intermediates | Alkaline degradation | Observed, not identified cu.edu.egresearchgate.net |

Advanced Analytical Techniques for Trace-Level Detection and Quantification

The detection and quantification of letrozole and its degradation products have been accomplished using various analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) with UV detection. cu.edu.egnih.gov While effective for monitoring the primary compounds, these methods may lack the sensitivity and resolution required to detect and quantify trace-level impurities or co-eluting minor degradants. The reported limits of detection (LOD) and quantification (LOQ) for existing HPLC methods are in the range of 0.012-0.207 μg/mL and 0.043-0.627 μg/mL, respectively, which may not be sufficient for comprehensive impurity profiling. nih.govresearchgate.net

Future research must focus on the development and validation of more advanced and sensitive analytical techniques. The objective is to create methods capable of building a complete picture of the degradome, including substances present at very low concentrations.

Key areas for advancement include:

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems offer significant improvements in resolution, speed, and sensitivity over traditional HPLC, making them ideal for separating complex mixtures of structurally similar degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry, particularly tandem MS (MS/MS) or high-resolution MS (HRMS) like Time-of-Flight (TOF) or Orbitrap systems, is paramount. researchgate.net LC-MS provides not only retention time data but also mass-to-charge ratio information, enabling the identification of unknown compounds and offering superior sensitivity and specificity for trace-level quantification. researchgate.netdeepdyve.com

Method Validation for Trace Analysis: New methods must be rigorously validated according to ICH guidelines, with a specific focus on demonstrating low limits of detection (LOD) and quantification (LOQ) to ensure their suitability for trace impurity analysis.

Table 2: Comparison of Analytical Techniques for Letrozole Degradant Analysis

| Technique | Column | Mobile Phase Example | Detection | Key Application/Future Direction |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 100mm x 4.6mm, 3.5µm) cu.edu.eg | Gradient of 0.01M KH₂PO₄ and Methanol cu.edu.eg | UV (230 nm) cu.edu.eg | Standard stability-indicating assays. |

| RP-HPLC | C18 (e.g., 150 mm x 4.6 mm) nih.gov | Acetonitrile (B52724) and Phosphate (B84403) Buffer | UV | Quantification in pharmaceutical forms. nih.gov |

| UPLC-MS/MS | - | - | MS/MS | Future: High-sensitivity quantification of known degradants in biological matrices. deepdyve.com |

| LC-HRMS (TOF/Orbitrap) | - | - | HRMS | Future: Identification and structural elucidation of unknown and minor degradation products. |

Further Elucidation of Structure-Activity Relationships among Letrozole Degradants

Preliminary research into the biological activity of letrozole's major degradation products has yielded intriguing results. nih.govnih.gov Molecular docking studies were performed to predict the binding affinity of letrozole, its dicarboxyamide (DBA), dicarboxylic acid (DBO), and N-oxide (LNO) derivatives to the active site of the aromatase enzyme. nih.govcnr.it The results suggested that these degradation products retain the ability to fit within the enzyme's active site, with some exhibiting binding energies that indicate a potential for biological activity. cnr.itnih.gov This finding is significant, as it implies that the degradation of letrozole may not lead to complete deactivation but rather to the formation of new chemical entities with their own pharmacological profiles.

The sustained inhibitory action of letrozole could, in part, be attributable to the residual activity of these degradation compounds. nih.govcnr.it However, this hypothesis is based on in-silico data for only the most prominent degradants.

Future research must expand upon these initial findings to build a comprehensive understanding of the structure-activity relationships (SAR) across the entire spectrum of letrozole degradants:

Synthesis and Isolation: The first step requires the chemical synthesis or preparative isolation of all known and newly discovered minor degradation products, including this compound.

In-Silico Modeling: Perform extensive molecular docking and quantitative structure-activity relationship (QSAR) studies on all identified degradants to predict their binding modes and affinities for the aromatase enzyme. cnr.it

In-Vitro Biological Assays: Crucially, the predictions from computational models must be validated through experimental means. This involves conducting in-vitro enzyme inhibition assays to measure the actual inhibitory potency (e.g., IC₅₀ values) of each degradation product against aromatase.

Table 3: Reported Molecular Docking Binding Energies for Letrozole and Degradants

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Letrozole (LTZ) | -7.9 | cnr.it |

| Letrozole Dicarboxyamide (DBA) | Not explicitly stated, but docking was successful | nih.govcnr.it |

| Letrozole Dicarboxylic Acid (DBO) | Not explicitly stated, but docking was successful | nih.govcnr.it |

| Letrozole N-Oxide (LNO) | Not explicitly stated, but docking was successful | nih.govcnr.it |

| Androstenedione (Endogenous Ligand) | Not explicitly stated, but used for comparison | cnr.it |

Note: While specific energy values for all degradants were not listed in the abstracts, the studies confirmed their successful docking into the enzyme's active site, suggesting potential interaction. nih.govcnr.it

Q & A

Q. What experimental design considerations are critical when evaluating Letrozole Mono-Amide in preclinical models?

To ensure reproducibility and relevance, preclinical studies should incorporate robust controls (e.g., vehicle and free Letrozole) and standardized dosing protocols. For example, in a study comparing UiO-66-loaded Letrozole with free Letrozole, concentrations were calibrated to IC50 values (100 µg/ml vs. 170 µg/ml) to assess apoptosis gene expression (Bax/Bcl2) via Real-Time PCR . Additionally, adherence to ethical guidelines (e.g., 3R principles) and validation of animal models (e.g., Letrozole-induced PCOS rat models mimicking human pathophysiology) are essential .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Analytical validation requires specificity, linearity, accuracy, and precision. A validated HPLC method for Letrozole in rat plasma demonstrated a linear range of 10–500 ng/ml with >95% recovery, using protein precipitation and UV detection at 240 nm . Reference standards (e.g., Letrozole Imp. A(EP), 112809-52-6) must comply with pharmacopeial guidelines (EP/USP) to ensure compound identity and purity . Cross-validation with LC-MS/MS is recommended for confirmatory studies.

What frameworks are recommended for formulating research questions in this compound studies?

The PICO framework (Population, Intervention, Comparison, Outcome) is critical for structuring hypotheses. For instance:

- Population : Postmenopausal women with ER+/HER2- breast cancer.

- Intervention : this compound + CDK4/6 inhibitor.

- Comparison : Letrozole monotherapy.

- Outcome : Progression-free survival (PFS).

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further ensure alignment with clinical needs and ethical standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between clinical trial data (e.g., MONALEESA-2 vs. PALOMA-2) involving Letrozole-based therapies?

Discrepancies often arise from trial design differences. MONALEESA-2 (NCT01958021) was a double-blind RCT evaluating Letrozole + ribociclib vs. Letrozole alone, while PALOMA-2 (NCT01740427) tested Letrozole + palbociclib. Key factors include:

- Patient demographics : MONALEESA-2 excluded prior advanced therapy; PALOMA-2 included Asian subpopulations.

- Endpoint definitions : MONALEESA-2 prioritized PFS, whereas real-world studies may lack uniform outcome assessments .

Meta-analyses adjusting for covariates (e.g., hormone receptor status, prior treatments) are necessary to reconcile findings.

Q. What methodologies are optimal for assessing synergistic effects of this compound with complementary therapies (e.g., Traditional Chinese Medicine)?

RCTs integrating TCM and Letrozole for PCOS require rigorous blinding and standardized TCM preparations. A Cochrane-reviewed analysis of 8 RCTs (537 patients) highlighted the need for:

- Dose-response calibration to avoid herb-drug interactions.

- Outcome harmonization : Use Rotterdam criteria for PCOS diagnosis and uniform biochemical endpoints (e.g., testosterone levels) . Mechanistic studies (e.g., insulin signaling pathways in Letrozole-induced rat models) further validate synergies .

Q. How can nanoformulations of this compound enhance therapeutic efficacy, and what challenges arise in their preclinical evaluation?

Nano-drug delivery systems (e.g., UiO-66-loaded Letrozole) improve bioavailability and target specificity. Key metrics include:

- Drug-loading efficiency : Calculated via UV-spectrophotometry or HPLC .

- Apoptotic efficacy : Assessed through ΔΔCt analysis of Bax/Bcl2 ratios, ensuring a 2-fold change threshold for significance . Challenges include scalability, stability testing (e.g., particle aggregation), and biocompatibility assays (e.g., hemolysis in plasma).

Q. What statistical strategies address missing data in real-world studies of this compound combinations?

Real-world analyses (e.g., Pfizer’s IBRANCE study) face inherent biases from non-randomization and missing data. Strategies include:

Q. How should researchers design mechanistic studies to elucidate this compound’s impact on estrogen synthesis pathways?

Mechanistic studies require multi-omics approaches:

- Transcriptomics : RNA-seq to identify CYP19A1 (aromatase) suppression.

- Proteomics : Western blot validation of ERα/ERβ ratios.

- Metabolomics : LC-MS profiling of estradiol levels in serum/tissue.

In silico docking studies (e.g., molecular dynamics simulations) further predict Letrozole’s binding affinity to aromatase .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.